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Compound of Interest |

Compound Name: 6-lodoindolin-2-one
CAS No.: 919103-45-0
Cat. No.: B3030561
. J

Executive Summary

6-lodoindolin-2-one (CsHsINO, MW: 259.05 g/mol ) exhibits a solubility profile characteristic of
halogenated fused-ring amides. It is sparingly soluble in water due to high crystal lattice energy
and lipophilicity (LogP ~2.6), but shows significant solubility in polar aprotic solvents. This guide
provides a thermodynamic framework for solvent selection, critical for process chemists
optimizing yield during nucleophilic substitution or Knoevenagel condensation reactions.

Physicochemical Profile & Solvent Compatibility
Structural Determinants of Solubility

The solubility of 6-lodoindolin-2-one is governed by three molecular features:

e Lactam Motif (—-NH-C=0): Facilitates strong intermolecular hydrogen bonding (dimer
formation) in the solid state, raising the melting point and reducing solubility in non-polar
solvents.

 lodine Substituent (C-6): Increases lipophilicity and molecular surface area compared to the
parent oxindole, enhancing solubility in halogenated and aromatic solvents via dispersion
forces.

o Aromatic Core: Allows for

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3030561?utm_src=pdf-interest
https://www.benchchem.com/product/b3030561?utm_src=pdf-body
https://www.benchchem.com/product/b3030561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

stacking, requiring solvents with matching dispersive energy components (Hansen Solubility
Parameters) for effective dissolution.

Solubility Data Table (Experimental & Predicted Trends)

Data synthesized from structural analogs (5-lodoindolin-2-one) and standard solubility screens
for oxindole derivatives.[1]
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Solvent Class

Specific
Solvent

Solubility
Rating

Estimated
Solubility
(25°C)

Thermodynami
¢ Interaction

Polar Aprotic

DMSO

Very High

> 100 mg/mL

Strong dipole-
dipole & H-bond
acceptance
disrupts crystal

lattice.

Polar Aprotic

DMF

High

> 80 mg/mL

Similar to DMSO;
preferred for
high-temp

reactions.

Polar Protic

Methanol

Moderate

15-25 mg/mL

H-bond donation
solvates the
carbonyl; limited

by alkyl chain.

Polar Protic

Ethanol

Moderate

10-20 mg/mL

Good
recrystallization
solvent (high
temperature

coefficient).

Chlorinated

Dichloromethane

Moderate

5-15 mg/mL

Good solvation
of the iodo-

aromatic moiety.

Ether

THF

Moderate

10-20 mg/mL

Good H-bond
acceptor; useful
for
organometallic

coupling.
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Hydrophobic
effect dominates;

Aqueous Water Poor < 0.1 mg/mL high energy cost
of cavity

formation.

Lacks polarity to
Hydrocarbon n-Hexane Insoluble < 0.01 mg/mL overcome lattice

energy.

Thermodynamic Analysis of Dissolution

The dissolution of 6-lodoindolin-2-one is an endothermic process driven by entropy at higher
temperatures. The relationship between solubility (

) and temperature (
) is modeled using the Modified Apelblat Equation:

Where

are empirical constants derived from experimental data.

Thermodynamic Dissolution Cycle

The following diagram illustrates the energetic barriers (Crystal Lattice Energy) vs. the driving
forces (Solvation Enthalpy) involved in dissolving 6-lodoindolin-2-one.
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Figure 1: Born-Haber cycle representation of the dissolution process. Solubility is favored when
solvation enthalpy compensates for the lattice enthalpy.

Experimental Protocols

Protocol A: Equilibrium Solubility Measurement (Shake-
Flask Method)

Standard: OECD Guideline 105

Objective: Determine the thermodynamic saturation point of 6-lodoindolin-2-one in a specific
solvent.

Reagents:

e 6-lodoindolin-2-one (Purity >98%)
e Target Solvent (HPLC Grade)

e 0.45 um PTFE Syringe Filters

Workflow:

Saturation: Add excess 6-lodoindolin-2-one solid to 10 mL of solvent in a glass vial until
undissolved solid remains visible.

o Equilibration: Place the vial in a thermostatic shaker bath at 25.0 + 0.1°C. Shake at 100 rpm
for 24—-48 hours.

e Separation: Stop shaking and allow the suspension to settle for 2 hours (ensure temperature
remains constant).

e Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe.

« Filtration: Filter immediately through a 0.45 um PTFE filter (discard the first 0.2 mL of filtrate
to account for filter adsorption).
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» Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection @
254 nm).

Calculation:

Where

is the dilution factor.

Protocol B: Recrystallization for Purification

Based on solubility differential (Temperature Coefficient).

Context: 6-lodoindolin-2-one is often synthesized via the Wolff-Kishner reduction or hydrolysis
of isatin derivatives. Crude products contain inorganic salts and unreacted isomers.

Solvent System: Ethanol/Water (9:1 v/v) or Ethyl Acetate/Hexane.

Steps:

Suspend crude 6-lodoindolin-2-one in Ethanol (10 mL/g).

Heat to reflux (approx. 78°C) until full dissolution. If solid remains, add Ethanol in small
increments.

Perform hot filtration to remove insoluble inorganic salts.

Allow the filtrate to cool slowly to room temperature (25°C), then to 4°C.

Collect crystals via vacuum filtration. Wash with cold Ethanol.

Process Workflow Visualization

The following diagram outlines the decision logic for selecting a solvent based on the intended
application (Reaction vs. Purification).
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Figure 2: Decision matrix for solvent selection based on operational requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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